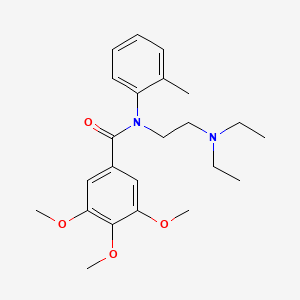
Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with 2-methylphenylamine to form an intermediate product. This intermediate is then reacted with diethylaminoethyl chloride under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog with fewer functional groups.
N-(2-(diethylamino)ethyl)benzamide: Lacks the trimethoxy and methylphenyl groups.
3,4,5-Trimethoxybenzamide: Does not contain the diethylaminoethyl and methylphenyl groups.
Uniqueness
Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
76644-53-6 |
|---|---|
Molecular Formula |
C23H32N2O4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C23H32N2O4/c1-7-24(8-2)13-14-25(19-12-10-9-11-17(19)3)23(26)18-15-20(27-4)22(29-6)21(16-18)28-5/h9-12,15-16H,7-8,13-14H2,1-6H3 |
InChI Key |
IBQAYSZDRZOQBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















